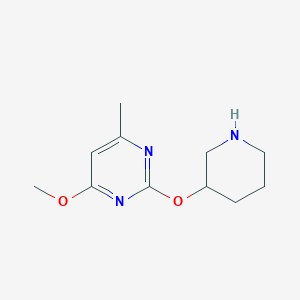
4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine” is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 . It is a pyrimidine derivative, which is a class of compounds that are widely present in many biological molecules .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine” consists of a pyrimidine ring substituted with a methoxy group at the 4th position, a methyl group at the 6th position, and a piperidin-3-yloxy group at the 2nd position .Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamic Studies
Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives, including similar structures to 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, on the corrosion of iron. This research provides insights into the global reactivity parameters and adsorption behaviors of these compounds, highlighting their potential as corrosion inhibitors (Kaya et al., 2016).
Antiviral Activity
Derivatives of pyrimidine, akin to the structure of 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, have been evaluated for their antiviral activity. Notably, certain 5-substituted 2,4-diaminopyrimidine derivatives displayed significant inhibitory effects on retrovirus replication in cell culture, offering a foundation for the development of new antiviral agents (Hocková et al., 2003).
Synthesis and Biological Evaluation
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, including structures related to 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, has been explored for their analgesic and anti-inflammatory properties. These compounds have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Reactions with Aliphatic Amines
The reaction dynamics of methoxybenzylideneiminium salts, including compounds structurally related to 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, with aliphatic amines have been studied, showcasing the chemical reactivity and potential synthetic pathways for the development of new compounds (Blokhin et al., 1990).
Antitumor Activity
Research into polymethoxylated fused pyridine ring systems, incorporating the basic structure of pyrimidines similar to 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, has led to the identification of compounds with in vitro antitumor activity. This study emphasizes the potential of such compounds in cancer therapy, with specific derivatives showing effectiveness against various tumor cell lines (Rostom et al., 2009).
Orientations Futures
The future directions for research on “4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities associated with pyrimidine derivatives, these compounds may have potential applications in the development of new therapeutic agents .
Propriétés
IUPAC Name |
4-methoxy-6-methyl-2-piperidin-3-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-10(15-2)14-11(13-8)16-9-4-3-5-12-7-9/h6,9,12H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUPJEDLSNLYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCNC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

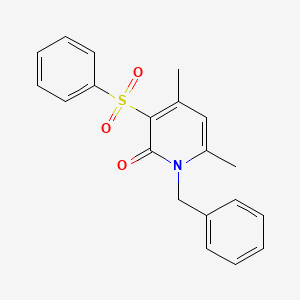
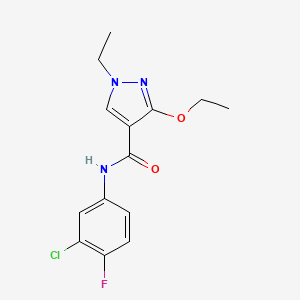
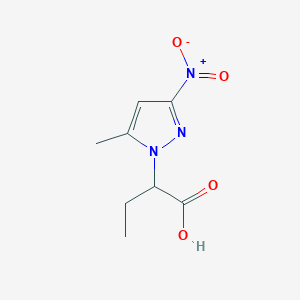
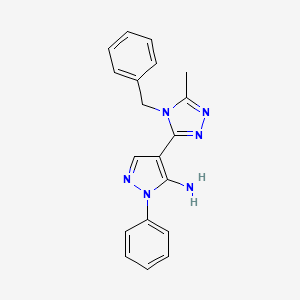
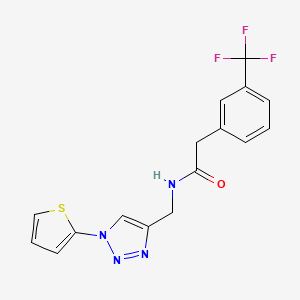
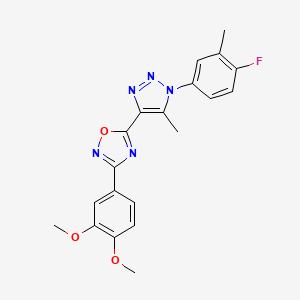
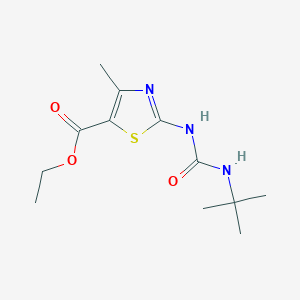
![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)
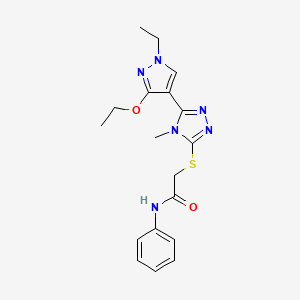
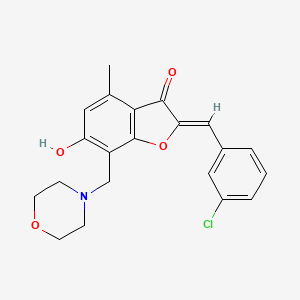
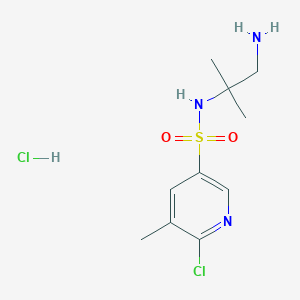
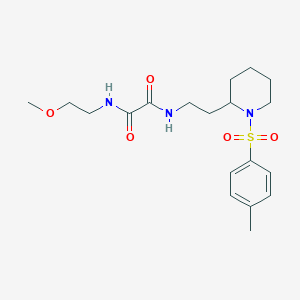
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)
![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)